molecular formula C9H9ClINO B15385984 1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one

1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one

Cat. No.: B15385984
M. Wt: 309.53 g/mol
InChI Key: ZYNPZRDLHVZHMR-UHFFFAOYSA-N
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Description

1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-amino-3-iodophenyl group. This compound’s structural features make it relevant in medicinal chemistry, particularly in the development of halogen-containing bioactive molecules or as a heavy-atom derivative for crystallographic studies .

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(2-amino-3-iodophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(11)9(6)12/h2-4,8H,12H2,1H3

InChI Key

ZYNPZRDLHVZHMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 1-chloropropan-2-one core with substituted phenyl groups but differ in substituent identity and position:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Features
1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one 2-NH₂, 3-I C₉H₈ClINO 307.53 Heavy iodine atom; amino group
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 4-NH₂, 2-SCH₃ C₁₀H₁₂ClNOS 229.73 Methylthio group; amino group
1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one 3-CF₃S, 5-CF₃S C₁₁H₇ClF₆OS₂ 368.75 Electron-withdrawing CF₃S groups

Substituent Effects on Properties

  • Electronic Effects: The iodine atom in the target compound is electron-withdrawing via inductive effects but polarizable, enabling halogen bonding. This contrasts with the methylthio group in , which is electron-donating, and the strongly electron-withdrawing trifluoromethylthio groups in . The amino group in the target compound enhances solubility in polar solvents, whereas the trifluoromethylthio groups in increase lipophilicity.
  • Steric and Crystallographic Implications :

    • The bulky iodine atom in the target compound may influence crystal packing, making it suitable for heavy-atom derivatization in X-ray crystallography (e.g., SHELX software ). The smaller methylthio group in and linear CF₃S groups in offer distinct packing behaviors.
  • Reactivity and Stability :

    • Iodine’s lower bond dissociation energy compared to chlorine or fluorine may render the target compound more photosensitive than or . The trifluoromethylthio groups in confer oxidative stability and metabolic resistance.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

  • Step 1 : Introduce the amino group via nitration followed by reduction, ensuring regioselectivity using protecting groups to avoid side reactions.
  • Step 2 : Iodination at the 3-position of the phenyl ring using iodine monochloride (ICl) under controlled acidic conditions.
  • Step 3 : Chlorination of the propanone moiety via Friedel-Crafts acylation or halogen exchange.
    Optimization : Use solvents like dichloromethane or acetonitrile to stabilize intermediates. Monitor reaction progress via TLC and adjust temperature (e.g., 0–40°C) to suppress by-products like dehalogenation or over-iodination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the amino group (δ 4.5–5.5 ppm, broad). 13C^{13}C NMR confirms carbonyl (δ 190–210 ppm) and iodinated aromatic carbons.
  • IR : Key peaks include C=O (1640–1680 cm1^{-1}) and N–H (3300–3500 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]+^+) and isotopic pattern from iodine.
    Resolving discrepancies : Compare experimental data with computational predictions (e.g., DFT) or reference analogs like 1-(2-Amino-4-bromophenyl)-1-chloropropan-2-one .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during functionalization of the iodophenyl group?

  • Oxidative pathways : The iodine atom’s electron-withdrawing effect increases susceptibility to oxidation. Use mild oxidizing agents (e.g., H2_2O2_2/AcOH) at low temperatures (0–10°C) to limit over-oxidation to sulfones.
  • Substitution reactions : Activate the iodine site via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., SPhos) and base (K2_2CO3_3) to enhance selectivity .

Q. What strategies address contradictions in crystallographic data, such as disordered halogen atoms or non-planar carbonyl groups?

  • Disorder resolution : Refine using SHELXL (v.2018/3) with constraints (e.g., ISOR, DELU) to model iodine/chlorine positional disorder.
  • Non-planarity : Validate via Hirshfeld surface analysis to distinguish crystallographic artifacts from true electronic effects (e.g., hyperconjugation with the amino group). Cross-reference with computational geometry (e.g., Gaussian 16 B3LYP/6-311+G(d)) .

Q. How does the compound’s reactivity compare to analogs like 1-(3-Bromo-5-mercaptophenyl)-1-chloropropan-2-one in nucleophilic substitution?

  • Iodine vs. bromine : The larger atomic radius of iodine reduces electrophilicity, slowing SN_NAr reactions. Kinetic studies (e.g., pseudo-first-order conditions) show ~30% slower substitution with amines compared to brominated analogs.
  • Amino group influence : The ortho-amino group enhances para-substitution via resonance stabilization of transition states. Compare using Hammett plots with σ^- parameters .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Docking studies : Use AutoDock Vina with flexible ligand sampling to model binding to cysteine proteases (e.g., cathepsin B). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (−0.15 e).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of halogen bonds (e.g., I···O=C interactions). Validate with experimental IC50_{50} data from enzyme inhibition assays .

Methodological Guidelines

  • Synthesis : Prioritize stepwise functionalization to avoid steric clashes between amino and iodine groups.
  • Characterization : Combine crystallography (SHELX) with spectroscopic data for unambiguous assignment.
  • Data analysis : Use comparative studies (e.g., halogen exchange analogs) to isolate electronic vs. steric effects.

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